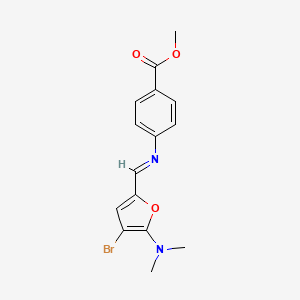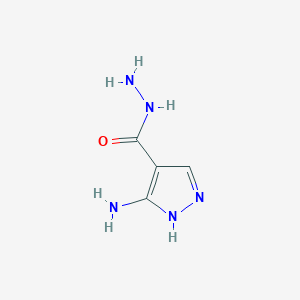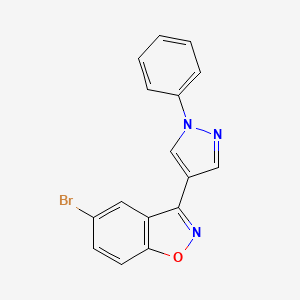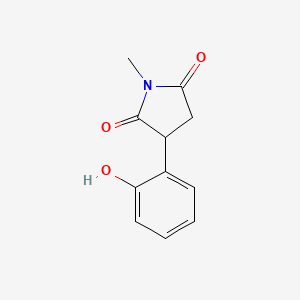![molecular formula C6H6N4O B15209529 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine CAS No. 436085-95-9](/img/structure/B15209529.png)
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine is a heterocyclic compound that features a unique fusion of pyrazole and oxadiazine ringsThe presence of both nitrogen and oxygen atoms within its structure contributes to its diverse reactivity and potential biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine can be achieved through several methods. One common approach involves the cyclization of acylhydrazides with allenoates. This method typically involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by a [2 + 4] cycloaddition reaction with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction conditions often include the use of sodium nitrite (NaNO2) and nitric acid (HNO3) for the oxidation step .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of green and efficient one-pot synthesis methods can facilitate large-scale production .
化学反応の分析
Types of Reactions
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions to form N-acyldiazenes.
Cycloaddition: It participates in [2 + 4] cycloaddition reactions with allenoates.
Substitution: The presence of reactive nitrogen and oxygen atoms allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) and nitric acid (HNO3) are commonly used for the aerobic oxidation of acylhydrazides.
Cycloaddition: 4-(dimethylamino)pyridine (DMAP) is used as a catalyst for the cycloaddition reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazines, which can be further functionalized for specific applications .
科学的研究の応用
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: Its heterocyclic nature allows for the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s potential biological activity is of interest for studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine involves its interaction with various molecular targets. The presence of nitrogen and oxygen atoms allows the compound to form hydrogen bonds and coordinate with metal ions, influencing its biological activity. The exact pathways and targets depend on the specific application and functionalization of the compound .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure but differ in their fused ring systems.
Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazole ring but have different substitution patterns and reactivity.
Uniqueness
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine is unique due to its specific fusion of pyrazole and oxadiazine rings, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .
特性
CAS番号 |
436085-95-9 |
|---|---|
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC名 |
3,7-dimethylpyrazolo[4,3-e][1,3,4]oxadiazine |
InChI |
InChI=1S/C6H6N4O/c1-3-5-6(10-7-3)11-4(2)8-9-5/h1-2H3 |
InChIキー |
PJOXGQJWXTXOID-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2C1=NN=C(O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


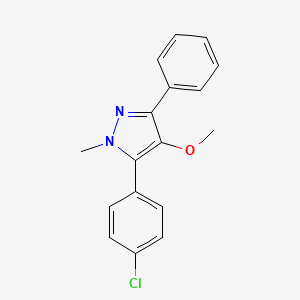
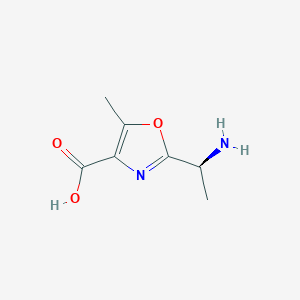
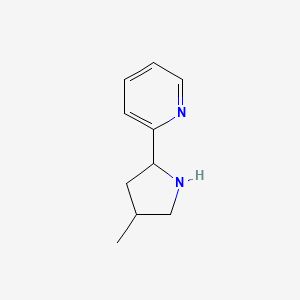
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)
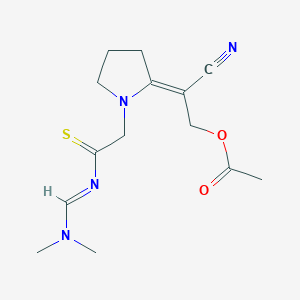
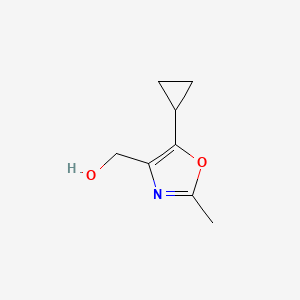
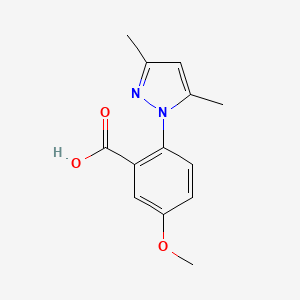
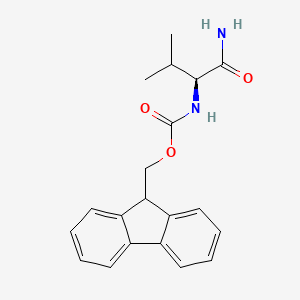
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
